1-Chloro-2-(3-chloropropyl)-6-ethylbenzene
Description
1-Chloro-2-(3-chloropropyl)-6-ethylbenzene (CAS: 3017-95-6, as indexed in ) is a halogenated aromatic compound featuring a benzene ring substituted with a chlorine atom at position 1, a 3-chloropropyl chain at position 2, and an ethyl group at position 4.
Properties
Molecular Formula |
C11H14Cl2 |
|---|---|
Molecular Weight |
217.13 g/mol |
IUPAC Name |
2-chloro-1-(3-chloropropyl)-3-ethylbenzene |
InChI |
InChI=1S/C11H14Cl2/c1-2-9-5-3-6-10(11(9)13)7-4-8-12/h3,5-6H,2,4,7-8H2,1H3 |
InChI Key |
PDWCTEGXFSMNSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CCCCl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(3-chloropropyl)-6-ethylbenzene typically involves the chlorination of 2-(3-chloropropyl)-6-ethylbenzene. This process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature and pressure conditions. The reaction proceeds via electrophilic aromatic substitution, where the chlorine atom replaces a hydrogen atom on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient chlorination. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using distillation and recrystallization techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(3-chloropropyl)-6-ethylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring and the propyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst under high pressure.
Major Products Formed
Substitution: Formation of derivatives with different functional groups such as hydroxyl, amino, or alkoxy groups.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of hydrocarbons with the removal of chlorine atoms.
Scientific Research Applications
1-Chloro-2-(3-chloropropyl)-6-ethylbenzene has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: Studied for its potential biological activity and interactions with biological molecules. It is used in the development of bioactive compounds and as a reference standard in analytical studies.
Medicine: Investigated for its potential therapeutic properties. It is used in the synthesis of drug candidates and in medicinal chemistry research.
Industry: Employed in the production of polymers, resins, and other industrial chemicals. It is used as a precursor in the manufacture of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(3-chloropropyl)-6-ethylbenzene involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or modulate gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison of Chlorinated Aromatic Compounds
| Compound Name | Substituents | Key Structural Features | Molecular Weight (g/mol) |
|---|---|---|---|
| 1-Chloro-2-(3-chloropropyl)-6-ethylbenzene | 1-Cl, 2-(3-chloropropyl), 6-C₂H₅ | Branched chloropropyl, ethyl groups | ~218.5 (estimated) |
| 1-(3-Chloropropyl)-o-carborane (1) | Carborane cluster + 3-chloropropyl | Icosahedral C₂B₁₀ cluster | ~265.8 |
| DDT (o,p’-isomer) | 1-Cl, 2-(CCl₃-CH(C₆H₄Cl)) | Trichloromethyl, dichlorophenyl | ~354.5 |
| 1-(3-Chloroprop-1-en-2-yl)cyclopropylbenzene | Cyclopropyl + allyl-Cl | Conjugated alkene, strained ring | ~196.7 |
- Chloropropyl-Substituted Carboranes (): Compounds like 1-(3-chloropropyl)-o-carborane exhibit icosahedral boron clusters, with bond elongation (C-C: 1.628–1.672 Å) observed as steric bulk increases due to additional substituents.
Halogenated Pesticides ():
DDT analogs (e.g., o,p’-TDE) feature polychlorinated aromatic systems, emphasizing electrophilic aromatic substitution patterns. Unlike these pesticides, this compound lacks bioaccumulative trichloromethyl groups, reducing environmental persistence .Alkenyl-Chlorinated Derivatives ():
1-(3-Chloroprop-1-en-2-yl)cyclopropylbenzene introduces a conjugated alkene and cyclopropyl group, enhancing rigidity and π-π interactions. The target compound’s ethyl and chloropropyl substituents instead prioritize hydrophobicity and steric shielding .
Physicochemical Properties
Bonding and Crystallinity: Chloropropyl-substituted carboranes exhibit weak C-H···Cl hydrogen bonds (C···Cl: ~3.2 Å), influencing crystal packing. In this compound, similar intermolecular interactions may govern solubility and melting points .
Biological Activity
1-Chloro-2-(3-chloropropyl)-6-ethylbenzene is a chlorinated aromatic compound that has garnered attention due to its potential biological activities. Understanding its biological profile is crucial for assessing its safety and efficacy in various applications, particularly in pharmaceuticals and environmental sciences.
Chemical Structure and Properties
The chemical formula for this compound is . The structure consists of a benzene ring substituted with a chlorine atom, an ethyl group, and a 3-chloropropyl chain, which influences its reactivity and biological interactions.
Biological Activity Overview
Research indicates that chlorinated compounds, including this compound, exhibit diverse biological activities. These activities can include:
- Antimicrobial Properties : Chlorinated aromatic compounds are often evaluated for their ability to inhibit microbial growth. Studies have shown varying degrees of antimicrobial activity against bacteria and fungi.
- Cytotoxic Effects : Investigations into the cytotoxicity of chlorinated compounds reveal that they can induce cell death in certain cancer cell lines, suggesting potential applications in cancer therapy.
- Endocrine Disruption : Some chlorinated compounds are known to interfere with hormonal functions, raising concerns about their effects on endocrine systems in wildlife and humans.
Antimicrobial Activity
A study conducted on various chlorinated compounds demonstrated that this compound exhibited significant antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through bioassays, highlighting its potential as an antimicrobial agent.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 50 | Staphylococcus aureus |
| 75 | Escherichia coli | |
| 30 | Pseudomonas aeruginosa |
Cytotoxicity Studies
In vitro studies using the HeLa cell line indicated that this compound can induce cytotoxic effects at concentrations above 100 µM. The IC50 was found to be approximately 120 µM, suggesting a moderate level of cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 120 |
Case Studies
- Environmental Impact : A case study examining the presence of chlorinated micropollutants in water sources found traces of this compound. The study highlighted concerns regarding its persistence in aquatic environments and potential bioaccumulation in aquatic organisms.
- Pharmaceutical Applications : In drug development, derivatives of chlorinated aromatic compounds have been explored for their therapeutic potential. Preliminary findings suggest that modifications to the structure of this compound could enhance its biological activity while reducing toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
